molecular formula C25H21NO5 B284842 ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate

ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate

Cat. No.: B284842
M. Wt: 415.4 g/mol
InChI Key: KKSAMMJJBNIENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate, also known as EHCAB, is a synthetic compound that has shown potential in scientific research applications. EHCAB belongs to the class of compounds known as chromenylidene amino benzoates, which have been studied for their potential therapeutic properties.

Mechanism of Action

The mechanism of action of ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate is not fully understood, but studies suggest that it may exert its effects by modulating various cellular pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing the expression of pro-inflammatory cytokines, inhibiting angiogenesis, and inducing DNA damage in cancer cells. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate is that it can be synthesized relatively easily using standard laboratory techniques. Additionally, this compound has shown promising results in vitro and in animal models, suggesting that it may have potential as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential use in clinical settings.

Future Directions

There are several potential future directions for research on ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate. One area of interest is the development of more potent analogs of this compound, which may have increased efficacy against cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential use in clinical settings. Finally, studies are needed to evaluate the safety and toxicity of this compound in humans, which will be necessary before it can be used as a therapeutic agent.

Synthesis Methods

Ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate can be synthesized using a multi-step process involving the reaction of 6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one with 4-amino benzoic acid ethyl ester under specific reaction conditions. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

Ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate has been studied for its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells in vitro. Additionally, this compound has shown promise as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

ethyl 3-[[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]amino]benzoate

InChI

InChI=1S/C25H21NO5/c1-3-30-25(28)17-5-4-6-18(13-17)26-22-15-24(16-7-10-20(29-2)11-8-16)31-23-12-9-19(27)14-21(22)23/h4-15,27H,3H2,1-2H3

InChI Key

KKSAMMJJBNIENM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)N=C2C=C(OC3=C2C=C(C=C3)O)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=C2C=C(OC3=C2C=C(C=C3)O)C4=CC=C(C=C4)OC

Origin of Product

United States

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